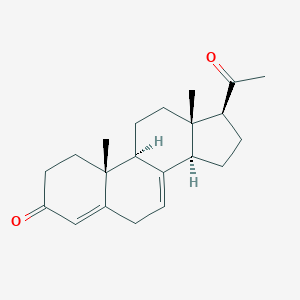

Pregna-4,7-diene-3,20-dione

Description

Contextualization of Pregnane (B1235032) Steroids within Endocrine Biochemistry

Pregnane steroids are a class of C21 steroids characterized by the gonane (B1236691) steroid nucleus. They serve as crucial intermediates in the biosynthesis of most other steroid hormones, including androgens, estrogens, and corticosteroids. The parent compound, pregnenolone, is formed from cholesterol and sits (B43327) at a critical juncture in the steroidogenic pathway. From pregnenolone, a cascade of enzymatic reactions leads to the production of a wide array of biologically active steroids that regulate a vast number of physiological processes, from reproduction and metabolism to inflammation and immune responses. The study of pregnane derivatives is fundamental to understanding both normal endocrine function and the pathophysiology of various hormonal disorders.

Nomenclature and Foundational Structural Characteristics of Pregna-4,7-diene-3,20-dione

The systematic name "Pregna-4,7-diene-3,20-dione" provides a clear description of its chemical structure.

Pregna- : This prefix indicates that the molecule is a C21 steroid with a specific four-ring carbon skeleton.

-4,7-diene- : This part of the name signifies the presence of two carbon-carbon double bonds. The numbers "4" and "7" specify the starting positions of these double bonds within the steroid's ring structure.

-3,20-dione : This suffix indicates the presence of two ketone functional groups (=O). The numbers "3" and "20" denote the carbon atoms where these ketone groups are located.

The compound is also known by the trivial name 7-dehydroprogesterone. Its foundational structure is that of progesterone (B1679170), but with an additional double bond at the C7-C8 position.

Table 1: Structural and Chemical Properties of Pregna-4,7-diene-3,20-dione

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| CAS Number | 17398-60-6 |

| Parent Steroid | Pregnane |

Historical Trajectories and Current Research Landscape of Pregna-4,7-diene-3,20-dione

Historically, research on pregnadiene diones has been extensive, though much of the focus has been on isomers such as pregna-4,6-diene-3,20-dione (B195115) and its derivatives due to their potent progestational activities. An early reference to a "4,7-pregnadiene-3,20-dione" appeared in a 1952 publication in The Journal of Organic Chemistry, suggesting its existence was known in the mid-20th century, although this was a correction to a previous report. acs.org

The contemporary research landscape for Pregna-4,7-diene-3,20-dione is primarily centered on its role as a metabolite in an alternative steroidogenic pathway. It has been identified as a minor product of the metabolism of 7-dehydrocholesterol (B119134) (7DHC), the precursor to vitamin D3. plos.orgnih.govresearchgate.net This pathway, distinct from the classical conversion of cholesterol to pregnenolone, involves the action of the enzyme cytochrome P450scc (CYP11A1) on 7DHC to produce 7-dehydropregnenolone. plos.orgnih.gov This intermediate can then be further metabolized to Pregna-4,7-diene-3,20-dione (7-dehydroprogesterone) in tissues such as the adrenal glands and skin. plos.orgnih.govtandfonline.com

Current research is exploring the significance of this alternative steroidogenic pathway. Studies have shown that the formation of Pregna-4,7-diene-3,20-dione is part of a broader metabolic cascade that could have physiological implications, particularly in tissues with high 7DHC content like the skin. tandfonline.com While the specific biological activities of Pregna-4,7-diene-3,20-dione are not yet well-defined, its endogenous production points towards a potential, albeit perhaps subtle, role in local cellular processes. The isomerization to a 4,7-diene structure is noted to prevent the phototransformation that 5,7-dienes undergo to form vitamin D-like compounds. tandfonline.com

Table 2: Key Research Findings on Pregna-4,7-diene-3,20-dione

| Research Focus | Key Findings |

| Metabolic Origin | Identified as a minor product of 7-dehydrocholesterol metabolism in adrenal glands and skin. plos.orgnih.govtandfonline.com |

| Enzymatic Pathway | Formed from 7-dehydropregnenolone, which is produced from 7-dehydrocholesterol by the action of P450scc. plos.orgnih.gov |

| Physiological Context | Part of a novel steroidogenic pathway with potential local effects in tissues like the skin. tandfonline.com |

Structure

3D Structure

Propriétés

Numéro CAS |

17398-60-6 |

|---|---|

Formule moléculaire |

C21H28O2 |

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(9S,10R,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3/t17-,18+,19+,20+,21-/m1/s1 |

Clé InChI |

HEXVPTCKNGGVOE-NXNFSMPISA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |

Synonymes |

Pregna-4,7-diene-3,20-dione |

Origine du produit |

United States |

Chemical Synthesis and Synthetic Transformations of Pregna 4,7 Diene 3,20 Dione and Its Structural Analogs

De Novo Synthetic Routes to the Pregna-4,7-diene-3,20-dione Core Structure

The total synthesis of complex steroidal frameworks from simple, non-steroidal starting materials is a formidable challenge due to the need to control the stereochemistry at multiple contiguous chiral centers. For pregnane-type steroids, these syntheses are often lengthy and less economically viable than semi-synthetic approaches. Consequently, specific de novo syntheses for pregna-4,7-diene-3,20-dione are not prominently featured in the literature.

However, general strategies for the total synthesis of related pregnane (B1235032) dienes have been developed, often relying on powerful carbon-carbon bond-forming reactions to construct the tetracyclic core. One notable strategy involves intramolecular cycloaddition reactions. For instance, the total synthesis of 9,11-dehydroprogesterone, a positional isomer, has been achieved utilizing an electrocyclic ring-opening of a benzocyclobutene derivative to form a reactive o-quinodimethane, which then undergoes an intramolecular Diels-Alder reaction to construct the B and C rings of the steroid nucleus with high stereocontrol. thieme-connect.com Such approaches, while elegant, underscore the complexity of building the pregnane skeleton from the ground up.

Regio- and Stereoselective Functionalization of Pregnane-Diene Scaffolds

Once the pregnane-diene scaffold is obtained, its chemical utility is expanded through regio- and stereoselective functionalization. This involves the precise introduction of various substituents onto the steroid core, which can dramatically alter its biological properties.

The introduction of halogens, hydroxyl groups, and alkyl groups at specific positions is a common strategy for creating potent steroid analogs.

Halogenation: The synthesis of compounds like 6-Chloro-9β,10α-pregna-4,6-diene-3,20-dione involves multi-step chemical transformations starting from naturally occurring steroids. These processes include chlorination, oxidation, and dehydrogenation reactions to yield the final halogenated diene structure. nih.gov

Hydroxylation: Microbial transformation is a powerful tool for the highly specific hydroxylation of the pregnane nucleus. Different fungal strains can introduce hydroxyl groups at various positions with high regio- and stereoselectivity. For example, the fungus Curvularia clavata can hydroxylate progesterone (B1679170) at the 14α-position, leading to intermediates that can be further transformed. nih.gov Other fungi are known to hydroxylate different positions on the 3-oxo-4-ene steroid core, a common feature in pregnadienes.

| Microorganism Strain | Substrate | Position(s) of Hydroxylation |

| Curvularia clavata | Progesterone | 7α, 14α and 11β, 14α |

| Fusarium lini | 11α-hydroxyprogesterone | 6β |

| Aspergillus ochraceus | 16,17-α epoxy Progesterone | 11α |

| Metarhizium robertsii | Pregn-1,4-diene-3,20-dione | 11α |

This table summarizes the regioselective hydroxylation of various pregnane substrates by different fungal strains, as documented in scientific literature. nih.govresearchgate.netgoogle.combiosynth.com

Alkylation: Alkyl groups, most commonly methyl groups, can be introduced at various positions. For example, 16-methylated pregnadienes are a known class of compounds, synthesized to enhance biological activity. google.com These syntheses often start from a precursor that is then subjected to specific alkylation reactions.

The position of the double bonds within the pregnane skeleton defines the specific isomer and its properties. Various synthetic methods are used to produce these different diene systems.

Pregna-4,14-diene-3,20-dione: This isomer, also known as 14-dehydroprogesterone, is notably produced via the microbial transformation of progesterone by fungi of the Curvularia genus. benthamdirect.com A chemical synthesis route has also been described, which involves the reduction of a pregna-14,16-diene precursor. This reduction is achieved using nascent hydrogen, for example, from the reaction of lithium metal in liquid ammonia, to selectively reduce the C16-C17 double bond, yielding the 14-dehydro product. researchgate.net

Pregna-4,16-diene-3,20-dione: The synthesis of this important intermediate can be achieved through a combination of microbial and chemical steps starting from phytosterols (B1254722). A key step is the microbial degradation of the phytosterol side chain to yield a C19 or C21 steroid synthon, which is then chemically converted. An efficient procedure transforms a mixture of soybean phytosterols into pregna-4,16-diene-3,20-dione. This product can be further modified, for instance, by 1(2)-dehydrogenation using the microorganism Nocardioides simplex to produce pregna-1,4,16-triene-3,20-dione, a key precursor for valuable corticosteroids. nih.gov

Utilization of Natural Product Precursors and Semi-Synthesis Methodologies

Semi-synthesis, which uses readily available natural products as starting materials, is the cornerstone of steroid manufacturing. Cholesterol, phytosterols, pregnenolone, and progesterone are the most common and economically important precursors.

Cholesterol and plant-derived sterols (phytosterols) possess the fundamental tetracyclic steroid nucleus but have a long alkyl side chain at the C17 position. The key to their utilization is the selective cleavage of this side chain to produce C19 (androstane) and C21 (pregnane) intermediates. This is most efficiently achieved through microbial fermentation. Strains of Mycobacterium and other bacteria are widely used to degrade the sterol side chain, leading to key synthons like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). These C19 steroids can then be chemically elaborated to build the C21 pregnane side chain. For example, an efficient procedure has been developed for transforming a soybean phytosterol mixture into pregna-1,4,16-triene-3,20-dione. nih.gov

Pregnenolone and progesterone are natural C21 steroids and are therefore ideal starting materials for the synthesis of pregnadiene analogs, often requiring only a few chemical steps.

Dehydrogenation: A common method to introduce unsaturation is through dehydrogenation. For instance, pregna-4,6-diene-3,20-dione (B195115) can be synthesized from progesterone using reagents like chloranil (B122849) in a suitable solvent system.

Isomerization and Rearrangement: The synthesis of 9β,10α-pregna-4,6-diene-3,20-dione, a retro-progesterone derivative, starts from progesterone. Progesterone is first converted to 9β,10α-pregna-5,7-diene-3,20-dione diacetal via steps including carbonyl protection and photochemical treatment. Subsequent acid-catalyzed deprotection and rearrangement of the double bonds yield the target 4,6-diene system.

Functional Group Interconversion: Progesterone and its derivatives can be subjected to a wide array of reactions to produce various diene systems. For example, the microbial transformation of progesterone by Curvularia clavata not only introduces hydroxyl groups but also results in dihydroxylated pregn-4-ene-3,20-dione products. nih.gov Similarly, 1,2-dehydroprogesterone (pregn-1,4-diene-3,20-dione) can be synthesized and used as a versatile starting material for further derivatization.

Controlled Chemical Rearrangement and Isomerization Reactions

The pregna-4,7-diene-3,20-dione scaffold is susceptible to various controlled chemical rearrangements and isomerizations, which alter the position of the double bonds or the stereochemistry of the molecule. These transformations are typically induced by acidic, basic, or photochemical conditions and are fundamental in the synthesis of diverse steroidal analogs. Research into these reactions provides insight into the reactivity of the dienone system and enables the creation of novel compounds from readily available precursors.

Acid and Base-Catalyzed Isomerization

The position of the double bonds in the pregnane skeleton can be strategically manipulated using acid or base catalysts. A key example involves the isomerization of a related structural analog, 9β,10α-pregna-5,7-diene-3,20-dione, which can be converted to isomers containing the 4,7-diene and 4,6-diene systems. google.com

A patented synthetic route demonstrates a two-step isomerization process starting from 9β,10α-pregna-5,7-diene-3,20-dione diacetal. google.com In the first step, deprotection under acidic conditions using agents like dilute sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid at temperatures ranging from 0-90 °C yields 9β,10α-pregna-4,7-diene-3,20-dione. google.com This reaction represents a controlled migration of the double bond from the C5-C7 position to the C4-C5 and C7-C8 positions.

Subsequently, the newly formed 9β,10α-pregna-4,7-diene-3,20-dione can undergo a further rearrangement under alkaline conditions. google.com Treatment with a base leads to the migration of the C7-C8 double bond to the C6-C7 position, resulting in the thermodynamically more stable, conjugated 9β,10α-pregna-4,6-diene-3,20-dione. google.com This base-catalyzed reaction highlights the controlled manner in which the dienone system can be shifted to achieve a desired isomeric form, with reported yields being very high. google.com

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 9β,10α-pregna-5,7-diene-3,20-dione diacetal | Acidic (e.g., 8.5% dilute H₂SO₄), reflux | 9β,10α-pregna-4,7-diene-3,20-dione | 94.4% |

| 9β,10α-pregna-4,7-diene-3,20-dione | Alkaline, in solvent | 9β,10α-pregna-4,6-diene-3,20-dione | Not explicitly quantified but noted as very high |

Photochemical Rearrangements and Other Transformations

Steroidal dienones, including structural analogs of pregna-4,7-diene-3,20-dione, are known to undergo significant structural changes upon exposure to light. Photochemical reactions can induce complex rearrangements and isomerizations that are not achievable through simple acid or base catalysis.

Research on the environmental transformation of dienone steroids like dienogest (B1670515) has shown that they can undergo unusual photochemical rearrangements. uiowa.eduresearchgate.net These reactions can lead to the formation of products with novel tetracyclic ring systems, representing a profound alteration of the original steroid core. uiowa.eduresearchgate.net Similarly, the synthetic progestin altrenogest (B1664803) undergoes rapid and efficient photoisomerization, initially forming a cycloadduct which can then undergo reversible photohydration. researchgate.net Another relevant process is the photochemical isomerization used to convert 9α,10β-steroids into their 9β,10α-isomers, a key step in the synthesis of compounds like dydrogesterone (B1671002). google.comepo.org

Besides rearrangements of the carbon skeleton, transformations involving the dienone system have also been studied. For instance, the reaction of steroidal dienones with chlorine, a common disinfectant, does not typically cause isomerization of the carbon framework but leads to 9,10-epoxidation. nih.govacs.org This transformation is a common pathway for dienone steroids and results in the formation of 9,10-epoxy derivatives. uiowa.edunih.gov

| Compound Class/Example | Reaction Type | Conditions | Key Finding/Product | Reference |

|---|---|---|---|---|

| Dienone steroids (e.g., Dienogest) | Photochemical Rearrangement | Photolysis | Formation of novel tetracyclic ring systems. | uiowa.eduresearchgate.net |

| Altrenogest | Photoisomerization | Direct photolysis in water | Rapid formation of a bioactive cycloadduct photoproduct. | researchgate.net |

| Steroidal Dienones (e.g., Dienogest) | Epoxidation | Aqueous chlorine | Exclusive transformation to 9,10-epoxide structures. | nih.govacs.org |

| 9α,10β-dehydroprogesterone ketal | Photochemical Isomerization | UV irradiation | Conversion to 9β,10α-dehydroprogesterone ketal. | google.com |

Conformational Isomerism

Beyond structural isomerism, research has pointed to the existence of conformational isomers in analogs of pregna-4,7-diene-3,20-dione. A study on the synthesis of potential steroid metabolites identified unanticipated conformational heterogeneity for 17α-hydroxypregna-4,7-diene-3,20-dione. nih.govresearchgate.net This finding, supported by NMR spectroscopy and molecular modeling, indicates that the molecule does not exist in a single, rigid shape but rather as a mixture of different, interconverting conformations at equilibrium. nih.gov This conformational flexibility is an important characteristic that can influence the molecule's reactivity and biological interactions.

Microbial Biotransformation and Biotechnological Production of Pregnane Diene Compounds

Enzymatic Dehydrogenation and Hydroxylation by Microorganisms

Microorganisms are equipped with a diverse arsenal (B13267) of enzymes capable of modifying the steroid nucleus. Among the most significant of these reactions are dehydrogenation and hydroxylation, which introduce new functional groups and can dramatically alter the biological activity of the parent compound.

Screening and Characterization of Microorganism Strains

The search for effective microbial biocatalysts begins with the screening of various microorganism strains. Historically, soil has been a rich source for isolating steroid-transforming microbes. rug.nlfrontiersin.org Genera such as Nocardioides, Nocardia, Fusarium, and Amycolatopsis have been identified as particularly adept at carrying out specific steroid modifications.

Nocardioides simplex : Formerly known as Arthrobacter simplex, this bacterium is well-documented for its potent 1(2)-dehydrogenase activity on a wide range of 3-ketosteroids, including those in the pregnane (B1235032) series. researchgate.netgoogle.comresearchgate.net The strain Nocardioides simplex VKM Ac-2033D, in particular, has been shown to be an effective catalyst for this transformation. researchgate.netresearchgate.net This bacterium can also hydrolyze acetylated steroids and reduce carbonyl groups at various positions on the steroid skeleton. researchgate.net

Nocardia spp. : Species within the Nocardia genus are known for their broad metabolic capabilities, including the hydroxylation and side-chain cleavage of steroids. researchfloor.orgnih.govmedcraveonline.com For instance, Nocardia sp. NRRL 5646 has been used to biotransform various steroids, demonstrating reactions like epoxy ring cleavage and regioselective acetylation. nih.gov

Fusarium spp. : Fungi of the Fusarium genus are recognized for their hydroxylating capabilities. researchfloor.orgmdpi.comresearchgate.net Depending on the species and the substrate, they can introduce hydroxyl groups at various positions on the steroid nucleus. mdpi.comresearchgate.net For example, Fusarium culmorum has demonstrated regio- and stereospecific hydroxylation of androstane (B1237026) and pregnane derivatives. mdpi.com

Amycolatopsis mediterranei : This bacterial species has been found to be capable of introducing an 11β-hydroxy group into certain pregnane derivatives, a transformation of significant interest for the synthesis of corticosteroids. google.comgoogle.comresearchgate.net

The following table summarizes the key biotransformation activities of these selected microorganisms.

Table 1: Microbial Strains and their Primary Steroid Biotransformation Activities| Microorganism Strain | Key Biotransformation Activities | Relevant Substrates |

|---|---|---|

| Nocardioides simplex | 1(2)-dehydrogenation, hydrolysis of acetylated steroids, carbonyl reduction | 3-ketosteroids, pregnanes |

| Nocardia spp. | Hydroxylation, side-chain cleavage, epoxy ring cleavage, acetylation | Steroids, bufadienolides |

| Fusarium spp. | Regio- and stereospecific hydroxylation | Androstanes, pregnanes |

| Amycolatopsis mediterranei | 11β-hydroxylation | Pregnane derivatives |

Identification of Microbial Enzymes Responsible for Steroid Transformations

The specific chemical changes observed during microbial biotransformation are catalyzed by a variety of enzymes. Identifying and characterizing these enzymes is crucial for understanding the underlying mechanisms and for potential applications in biocatalysis.

3-Ketosteroid-Δ1-dehydrogenase (KSTD) : This FAD-dependent enzyme is responsible for introducing a double bond between the C1 and C2 atoms of the A-ring in 3-ketosteroid substrates. rug.nlnih.govunair.ac.idresearchgate.net This 1(2)-dehydrogenation is a critical step in the microbial degradation of steroids and is widely exploited in the pharmaceutical industry to produce Δ¹-3-ketosteroids. rug.nlnih.govunair.ac.idresearchgate.net KSTDs are found in a wide variety of microorganisms, particularly within the phylum Actinobacteria. rug.nlresearchgate.net The enzyme from Nocardioides simplex is particularly well-studied and efficient. researchgate.netnih.govnih.gov

Steroid Esterases : These enzymes are responsible for the hydrolysis of ester groups, such as acetates, from the steroid molecule. researchgate.net This is often a preliminary step before other transformations like hydroxylation or dehydrogenation can occur. For example, the deacetylation of acetylated pregnane derivatives has been observed in cultures of Nocardioides simplex. researchgate.net Curvularia lunata has also been shown to possess both membrane-bound and soluble steroid esterases. researchgate.net

Metabolic Pathways Elucidated in Microbial Bioconversion

Understanding the metabolic pathways involved in the microbial conversion of pregnane-dienes is essential for predicting products and optimizing biotransformation processes. These pathways often involve a series of enzymatic reactions that modify the steroid structure in a stepwise manner.

Mechanisms of 1(2)-Dehydrogenation and Side-Chain Modifications

The introduction of a double bond at the 1(2)-position of the steroid A-ring is a key transformation catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KSTD). rug.nlresearchgate.net This reaction is FAD-dependent and plays a crucial role in initiating the opening of the steroid nucleus during degradation. nih.govunair.ac.id Interestingly, the reverse reaction, 1(2)-hydrogenation, can also occur, particularly under anaerobic conditions. researchgate.net

Microbial transformations can also involve modifications to the side chain of pregnane compounds. These modifications can include hydroxylations and, in some cases, cleavage of the side chain. For instance, fungi like Curvularia spp. and Cunninghamella spp. are known to perform side-chain cleavage of steroids. researchfloor.org The initial step in the degradation of the aliphatic side-chain is often hydroxylation at C-26 or C-27, followed by a series of β-oxidation reactions. researchfloor.org

Production of Novel Hydroxylated and Reduced Pregnane-Diene Metabolites

Microbial biotransformation is a powerful tool for generating novel steroid derivatives that may be difficult to synthesize chemically. Hydroxylation reactions, in particular, can lead to a wide array of new compounds with potentially altered biological activities.

Fungi are especially proficient at hydroxylating steroids. researchfloor.orgoup.com For example, Absidia griseolla has been shown to produce 14α-hydroxyprogesterone and 6β,11α-dihydroxyprogesterone from progesterone (B1679170). researchgate.netbohrium.comuniv-antilles.fr Similarly, Rhizomucor pusillus can yield 6β,11α-dihydroxyprogesterone and 7α,14α-dihydroxyprogesterone. bohrium.comuniv-antilles.frnih.gov The biotransformation of E-guggulsterone by Aspergillus niger and Cephalosporium aphidicola has also resulted in the formation of several new hydroxylated derivatives. nih.govacs.org

In addition to hydroxylation, microbial systems can also catalyze the reduction of carbonyl groups. For example, Nocardioides simplex VKM Ac-2033D is capable of reducing carbonyl groups at C-20 of pregnanes. researchgate.net The biotransformation of dydrogesterone (B1671002) by Gibberella fujikuroi yielded a 20R-hydroxy derivative, indicating the reduction of the C-20 ketone. jbiochemtech.com

The following table highlights some of the novel metabolites produced through microbial biotransformation of pregnane derivatives.

Table 2: Examples of Novel Metabolites from Microbial Biotransformation of Pregnanes| Parent Compound | Microorganism | Novel Metabolites |

|---|---|---|

| Progesterone | Absidia griseolla | 14α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone |

| Progesterone | Rhizomucor pusillus | 6β,11α-dihydroxyprogesterone, 7α,14α-dihydroxyprogesterone |

| E-guggulsterone | Aspergillus niger | 7β-hydroxypregna-4,17(20)-trans-diene-3,16-dione, 7β,15β-dihydroxypregn-4-ene-3,16-dione |

| Dydrogesterone | Gibberella fujikuroi | 20R-hydroxy-9β,10α-pregna-4,6-diene-3-one |

Optimization Strategies for Biotransformation Efficiency and Product Selectivity

To move from laboratory-scale observations to industrially viable processes, it is crucial to optimize the efficiency and selectivity of microbial biotransformations. Several strategies can be employed to achieve this. mdpi.comnih.gov

One key aspect is the optimization of culture and fermentation conditions. mdpi.com Factors such as the composition of the culture medium (e.g., nitrogen source), temperature, pH, and aeration can significantly impact cell growth and enzyme activity. mdpi.comasm.org For instance, the use of different nitrogen sources can affect the intracellular redox balance and influence the metabolic flux of steroid bioconversion. asm.org The addition of solubilizing agents, like cyclodextrins, can also enhance the bioavailability of poorly soluble steroid substrates. mdpi.comasm.org

Another powerful approach is the use of metabolic engineering and genetic modification. nih.govnih.gov By overexpressing genes that encode for desired enzymes or knocking out genes responsible for unwanted side reactions, it is possible to create microbial strains with enhanced productivity and selectivity. researchgate.netmdpi.com For example, blocking the activity of enzymes that degrade the steroid nucleus, such as 3-ketosteroid-9α-hydroxylase, can lead to the accumulation of desired intermediates. asm.org Similarly, constructing recombinant strains that express high levels of a specific 3-ketosteroid-Δ1-dehydrogenase can significantly improve the yield of the corresponding Δ¹-steroid. nih.govnih.gov

Whole-cell biocatalysis is often preferred over the use of isolated enzymes for industrial applications. rug.nlresearchfloor.orgunair.ac.id This is because whole cells provide a natural environment for the enzymes, including the necessary cofactors, and can be more stable and cost-effective. researchfloor.org However, challenges such as product inhibition and the presence of competing metabolic pathways need to be addressed through the optimization strategies mentioned above. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Pregnane Diene Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "Pregna-4,7-diene-3,20-dione". It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying impurities and metabolites. synthinkchemicals.comaustinpublishinggroup.com For instance, in the analysis of related steroid hormones, liquid chromatography-high resolution tandem mass spectrometry (LC-MS/HR-MS) has been shown to enhance selectivity and reduce background noise, which is critical for accurate quantification. nih.gov

The structural elucidation of metabolites is a key application of HRMS. In studies of similar pregnane (B1235032) derivatives, mass spectrometry has been instrumental in identifying products of biotransformation, such as those resulting from 1(2)-dehydrogenation and deacetylation. researchgate.net The fragmentation patterns observed in the mass spectra provide vital information about the compound's structure, allowing researchers to pinpoint the locations of metabolic modifications.

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| LC-MS/HR-MS | Quantification of steroid hormones | Enhanced selectivity, reduced background noise, avoids overestimation. nih.gov |

| GC-MS | Metabolite identification | Provides detailed fragmentation patterns for structural elucidation. synthinkchemicals.com |

| FAB-MS | Molecular formula determination of pregnane glycosides | Confirmed the molecular formula of a related compound as C56H85NO18. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of "Pregna-4,7-diene-3,20-dione" in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provides a comprehensive picture of the molecule's connectivity and stereochemistry.

¹H NMR spectra reveal the chemical environment of each proton, while ¹³C NMR provides information about the carbon skeleton. researchgate.net For complex molecules like pregnane derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals. nih.govtandfonline.com These experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). tandfonline.com

In the study of related pregnane glycosides, 2D-NMR, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy), has been used to determine the configuration at key stereocenters, such as C-12 and C-17, by observing through-space interactions between protons. nih.gov

| NMR Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Proton environment analysis | Chemical shifts and coupling constants of protons. google.com |

| ¹³C NMR | Carbon skeleton analysis | Chemical shifts of carbon atoms. google.com |

| COSY | H-H correlation | Identifies protons that are coupled to each other. nih.govtandfonline.com |

| HSQC | C-H one-bond correlation | Correlates protons with their directly attached carbons. nih.govtandfonline.com |

| HMBC | C-H long-range correlation | Correlates protons with carbons over two or three bonds. nih.govtandfonline.com |

| ROESY | Through-space proton correlation | Determines spatial proximity of protons for conformational analysis. nih.gov |

Chromatographic Methodologies for Separation and Quantification (HPLC, GC, TLC)

Chromatographic techniques are fundamental for the separation and quantification of "Pregna-4,7-diene-3,20-dione" from complex mixtures, such as reaction products or biological samples. austinpublishinggroup.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of steroids due to its excellent separation efficiency. synthinkchemicals.comnih.gov Reversed-phase HPLC, often using C18 columns, is a common choice for separating steroids based on their polarity. nih.gov

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful technique for steroid analysis, offering high resolution and sensitivity. austinpublishinggroup.com Thin-Layer Chromatography (TLC) is a simpler and more rapid method often used for monitoring reaction progress and for preliminary separations. nih.gov For instance, in the synthesis of a related compound, 9β,10α-pregnane-4,6-diene-3,20-dione, HPLC was used to monitor the reaction and assess the purity of the product. google.com

| Chromatographic Method | Primary Use | Key Features |

|---|---|---|

| HPLC | Separation and quantification | High resolution and efficiency; various detection methods available. nih.gov |

| GC | Separation of volatile compounds | Often coupled with MS for high sensitivity and structural information. austinpublishinggroup.com |

| TLC | Reaction monitoring and preliminary separation | Simple, rapid, and cost-effective. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in "Pregna-4,7-diene-3,20-dione".

IR spectroscopy is used to identify characteristic vibrations of specific chemical bonds. For a dione, characteristic strong absorption bands for the C=O (carbonyl) groups would be expected in the region of 1650-1725 cm⁻¹. The presence of C=C double bonds would also give rise to characteristic absorption bands. In the analysis of a related compound, 9β,10α-pregnane-4,6-diene-3,20-dione, IR spectroscopy showed characteristic peaks at 1663 cm⁻¹ and 1701 cm⁻¹ corresponding to the carbonyl groups. google.com

UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. The conjugated diene system in "Pregna-4,7-diene-3,20-dione" is expected to absorb UV light at a specific wavelength (λmax). rutgers.edu The position of this absorption maximum is influenced by the extent of conjugation and the presence of other functional groups. libretexts.org As the extent of conjugation in a molecule increases, the wavelength of maximum absorbance shifts to longer wavelengths. slideserve.com

| Spectroscopic Method | Information Provided | Expected Observations for Pregna-4,7-diene-3,20-dione |

|---|---|---|

| Infrared (IR) | Presence of functional groups | Strong C=O stretching vibrations for the ketone groups. C=C stretching for the diene. |

| Ultraviolet-Visible (UV-Vis) | Presence of conjugated systems | Absorption maximum (λmax) characteristic of the conjugated diene-dione chromophore. |

Structural Biology and Molecular Modeling of Pregna 4,7 Diene 3,20 Dione and Its Interactions

Conformational Analysis and Stereochemical Investigations

The spatial arrangement of atoms and the flexibility of the steroidal ring system in Pregna-4,7-diene-3,20-dione are critical determinants of its biological activity. The presence of the conjugated diene system in the A and B rings introduces unique stereochemical features compared to saturated pregnane (B1235032) steroids.

Molecular Modeling to Elucidate Conformational Heterogeneity

Molecular modeling studies are essential for exploring the conformational landscape of Pregna-4,7-diene-3,20-dione. While direct molecular modeling data for this specific compound is limited in publicly available literature, research on the closely related derivative, 17α-hydroxypregna-4,7-diene-3,20-dione, has revealed significant findings. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with molecular modeling, has indicated an "unanticipated conformational heterogeneity" for this derivative. nih.govfrontiersin.org This suggests that the molecule does not exist in a single, rigid conformation but rather as a dynamic equilibrium of multiple conformers. This conformational flexibility is likely influenced by the interactions between the diene system and substituents on the steroid backbone. The presence of multiple low-energy conformations can have profound implications for its binding to various biological targets, as different conformers may be preferentially selected by different receptor binding pockets.

Ligand-Receptor Interaction Studies through Molecular Docking and Dynamics

To understand the potential biological effects of Pregna-4,7-diene-3,20-dione, it is crucial to investigate its interactions with steroid hormone receptors. Molecular docking and molecular dynamics simulations are powerful computational tools for predicting these interactions and assessing the compound's potential as an agonist or antagonist.

Computational Assessment of Binding Affinity to Steroid Hormone Receptors (e.g., progesterone (B1679170), glucocorticoid, mineralocorticoid receptors)

While specific molecular docking studies for Pregna-4,7-diene-3,20-dione are not extensively reported, data from related pregnadiene derivatives can provide valuable insights into its potential binding affinities. For instance, studies on other synthetic steroids have shown that the pattern of unsaturation in the steroid nucleus significantly affects binding to progesterone (PR), glucocorticoid (GR), and mineralocorticoid receptors (MR). nih.gov The planarity of the steroid backbone is a known factor influencing binding affinity for the mineralocorticoid receptor. frontiersin.org

Molecular docking simulations could be employed to predict the binding mode and estimate the binding affinity of Pregna-4,7-diene-3,20-dione to the ligand-binding domains of these receptors. Such studies would involve generating a 3D model of the compound and computationally placing it into the binding pocket of the receptor's crystal structure. The scoring functions used in docking algorithms would then estimate the strength of the interaction.

| Compound | Receptor | Reported Binding Affinity/Activity |

| Pregna-4,6-diene-3,20-dione (B195115) | Progesterone Receptor | Mimics the action of natural progesterone. researchgate.net |

| 17,21-dimethyl-19-norpregna-4,9-diene-3,20-dione (Promegestone) | Progesterone Receptor | High affinity. nih.govvanderbilt.edu |

| 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione | Steroid Receptors | Potential to interact with progesterone, glucocorticoid, and mineralocorticoid receptors. nih.gov |

| Guggulsterone (Pregna-4,17-diene-3,16-dione) | Mineralocorticoid Receptor | Antagonist (Ki = 39 nM). psu.edu |

| Guggulsterone (Pregna-4,17-diene-3,16-dione) | Glucocorticoid Receptor | Antagonist (Ki = 224 nM). psu.edu |

| Guggulsterone (Pregna-4,17-diene-3,16-dione) | Progesterone Receptor | Partial agonist (Ki = 201 nM). psu.edu |

This table presents data for related compounds to infer potential interactions of Pregna-4,7-diene-3,20-dione.

Prediction of Agonist and Antagonist Activities

The prediction of whether a ligand will act as an agonist (activating the receptor) or an antagonist (blocking the receptor) is a complex task that can be addressed through molecular dynamics (MD) simulations. nih.gov Following molecular docking, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the binding of Pregna-4,7-diene-3,20-dione might induce or prevent the conformational changes in the receptor that are necessary for its activation. For example, the positioning of key structural elements of the receptor, such as helix 12 in the ligand-binding domain, is critical for determining agonist versus antagonist activity. The ability of the bound ligand to stabilize an active or inactive conformation of the receptor determines its functional outcome.

Enzyme-Substrate Complex Modeling for Catalytic Mechanism Elucidation

Steroids are metabolized by a variety of enzymes, and understanding how Pregna-4,7-diene-3,20-dione might interact with these enzymes is important for predicting its metabolic fate and potential for drug-drug interactions. Enzyme-substrate complex modeling can provide insights into the catalytic mechanisms involved.

Given its structure, Pregna-4,7-diene-3,20-dione is a potential substrate for enzymes such as cytochrome P450s (CYPs), which are major enzymes in steroid metabolism. Modeling the docking of this compound into the active site of a relevant CYP enzyme (e.g., CYP3A4, which metabolizes many steroids) could reveal the likely sites of metabolism on the molecule. The orientation of the substrate within the enzyme's active site determines which parts of the molecule are presented to the catalytic center for oxidation or other modifications. For example, such modeling could predict whether hydroxylation would occur at one of the methyl groups or at other positions on the steroid backbone. These predictions can be invaluable for understanding the compound's metabolic profile and for designing derivatives with improved metabolic stability.

Investigation of Cytochrome P450 and Hydroxysteroid Dehydrogenase Interactions

The chemical compound Pregna-4,7-diene-3,20-dione, also known as 7-dehydroprogesterone, is recognized as a metabolite within a novel steroidogenic pathway originating from 7-dehydrocholesterol (B119134) (7DHC). plos.orgnih.gov Its formation is a crucial step mediated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). plos.orgnih.govtandfonline.com

Research conducted on adrenal glands from various mammalian species has identified pregna-4,7-diene-3,20-dione as a minor product of 7-dehydrocholesterol metabolism. nih.gov The primary pathway involves the conversion of 7-dehydrocholesterol to 7-dehydropregnenolone (7DHP) by the cytochrome P450 enzyme P450scc. plos.orgnih.gov Subsequently, 7DHP serves as a substrate for 3β-HSD, which catalyzes its conversion to pregna-4,7-diene-3,20-dione. plos.orgnih.govtandfonline.com

Studies utilizing purified enzymes have provided quantitative insights into this interaction. The catalytic efficiency (Vmax/Km) of 3β-HSD for 7-dehydropregnenolone has been determined to be 40% of its efficiency for pregnenolone, a conventional substrate. nih.govtandfonline.com This reduced efficiency is primarily attributed to a higher Michaelis constant (Km) for 7-dehydropregnenolone, indicating a lower affinity of the enzyme for this particular substrate. tandfonline.com The product of this enzymatic reaction has been definitively identified as 7-dehydroprogesterone (pregna-4,7-diene-3,20-dione) through structural analysis by mass spectrometry and nuclear magnetic resonance (NMR). tandfonline.com

While the interaction with 3β-HSD is established, detailed investigations into the direct interactions of pregna-4,7-diene-3,20-dione with the vast superfamily of cytochrome P450 enzymes are not extensively documented in the available research. However, the established role of cytochrome P450 enzymes in steroid metabolism suggests that pregna-4,7-diene-3,20-dione, as a steroid intermediate, could potentially serve as a substrate for various P450 isoforms, leading to further hydroxylation or other modifications.

Role of Substrate Orientation in Enzymatic Selectivity

The orientation of a steroid substrate within the active site of an enzyme is a critical determinant of the reaction's selectivity and outcome. This principle is fundamental to the function of both hydroxysteroid dehydrogenases and cytochrome P450 enzymes. The precise positioning of the substrate ensures that a specific carbon-hydrogen bond is presented to the enzyme's catalytic machinery, thereby dictating the site of hydroxylation or dehydrogenation.

While specific molecular modeling studies on the orientation of pregna-4,7-diene-3,20-dione within enzyme active sites are limited, research on closely related compounds provides valuable insights. For instance, studies on 17α-hydroxypregna-4,7-diene-3,20-dione have revealed an unexpected degree of conformational heterogeneity. This conformational flexibility could imply that the molecule may adopt multiple orientations within an enzyme's active site, potentially leading to the formation of different products.

The interplay between the substrate's conformational freedom and the constraints imposed by the enzyme's active site architecture is a key element in determining enzymatic selectivity. Even subtle shifts in the substrate's position can alter the proximity of different carbon atoms to the catalytic center, thereby influencing the regioselectivity of the enzymatic modification. In the context of cytochrome P450 enzymes, where a highly reactive heme-iron-oxygen species is the oxidizing agent, the substrate's orientation is paramount in directing this powerful oxidant to a specific position on the steroid scaffold.

Interactive Data Table: Enzymatic Conversion of 7-Dehydropregnenolone

| Substrate | Enzyme | Product | Catalytic Efficiency (Relative to Pregnenolone) |

| 7-Dehydropregnenolone | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregna-4,7-diene-3,20-dione | 40% |

| Pregnenolone | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Progesterone | 100% |

Biological and Biomedical Implications in Academic Research

Role as Biochemical Markers and Reference Standards

Pregna-4,7-diene-3,20-dione and its related metabolites are instrumental as biochemical markers and reference standards, particularly in the context of inherited metabolic diseases.

Smith-Lemli-Opitz Syndrome (SLOS) is a congenital disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase, which is essential for the final step of cholesterol synthesis. nih.govmedscape.com This enzymatic defect leads to an accumulation of 7-DHC and its derivatives, including various pregnane (B1235032) metabolites. researchgate.netnih.gov In individuals with SLOS, abnormal steroid metabolism results in the production of atypical compounds, and the identification of these molecules is critical for diagnosis. medscape.comsmithlemliopitz.org

Pregnane derivatives with unsaturation at specific positions, such as δ-7, are among the metabolites tentatively identified in SLOS patients. researchgate.net Research has focused on synthesizing these unsaturated C21 triols, including precursors like 17α-hydroxypregna-4,7-diene-3,20-dione, to serve as certified reference standards. researchgate.net These standards are indispensable for developing and validating diagnostic methods for both pre- and postnatal detection of SLOS, allowing for accurate identification and quantification of these unusual steroid metabolites in patient samples. researchgate.netgoogle.com The presence of elevated levels of 7-DHC is a primary diagnostic marker for SLOS, and the analysis of related steroid derivatives provides a more comprehensive metabolic picture of the disorder. smithlemliopitz.org

Table 1: Steroid Markers in Smith-Lemli-Opitz Syndrome (SLOS)

| Marker Type | Compound Example | Diagnostic Significance |

|---|---|---|

| Primary Precursor | 7-Dehydrocholesterol (7-DHC) | Elevated levels are a hallmark of SLOS. medscape.comsmithlemliopitz.org |

| Isomeric Precursor | 8-Dehydrocholesterol (8-DHC) | Also found in elevated concentrations in SLOS patients. smithlemliopitz.org |

| Steroid Metabolite | Pregna-5,7-diene-3β,17α,20-triol | Accumulates due to the 7-DHC reductase deficiency. researchgate.net |

| Synthetic Precursor/Standard | 17α-Hydroxypregna-4,7-diene-3,20-dione | Used as a reference standard in diagnostic assays. researchgate.net |

The precise measurement of steroid hormones and their metabolites in biological samples like plasma is fundamental to understanding metabolic pathways. researchgate.netd-nb.info Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the accurate quantification of these compounds. researchgate.net Pregna-4,7-diene-3,20-dione and similar pregnane-dienes can be analyzed as part of a broader steroid profile to investigate metabolic networks.

In research settings, analyzing the flux of various metabolites helps to characterize the global metabolic response to different physiological states, such as pregnancy. d-nb.info For instance, studies in dairy cows have used metabolomics to identify significant alterations in metabolic pathways, including those involving lipids and amino acids, during early pregnancy. d-nb.info While not the primary focus of these specific studies, the inclusion of a wide range of steroid metabolites, potentially including pregnane-dienes, allows for a comprehensive understanding of the biochemical shifts that occur. The ability to quantify these compounds accurately is essential for constructing and validating models of metabolic pathways. embopress.org

Investigation of Receptor-Mediated Signaling Pathways

Pregnane-dienes, as part of the broader class of steroids, are investigated for their roles in mediating cellular signals through various receptor interactions. This includes both genomic pathways, which involve the regulation of gene expression, and non-genomic pathways that trigger rapid cellular responses.

Steroid hormones exert significant control over gene expression by binding to nuclear receptors, which then act as transcription factors. khanacademy.org The Pregnane X Receptor (PXR) is a key nuclear receptor that recognizes a wide array of endogenous and xenobiotic compounds, including certain steroids. nih.govnih.gov Upon activation, PXR regulates the transcription of a host of genes involved in metabolism and detoxification. nih.gov

While research on Pregna-4,7-diene-3,20-dione's specific interaction with PXR is not extensively detailed, related pregnane compounds are known to activate this receptor. ahajournals.org The activation of such receptors initiates a cascade that can lead to the synthesis of proteins that modulate inflammatory responses or suppress the immune system. biosynth.com For example, some progesterone (B1679170) derivatives that can activate PXR have been studied, although they did not show an effect on VCAM-1 expression, suggesting that signaling can be receptor-specific. ahajournals.org The study of how different pregnane structures, including dienes, influence the transcriptional activity of receptors like PXR is an active area of research aimed at understanding the molecular basis of steroid hormone action. nih.gov

Beyond their influence on gene transcription, which can take hours to manifest, steroids can also elicit rapid, non-genomic effects. mdpi.com These actions are often initiated by the binding of steroid ligands to membrane-bound receptors, leading to the swift activation of intracellular signaling cascades. mdpi.comdntb.gov.ua

These rapid responses can involve the activation of secondary messengers and the modulation of various intracellular processes. dntb.gov.ua For example, some steroids can trigger rapid calcium influx and activate protein kinases through membrane-associated receptors. nih.gov While the direct non-genomic actions of Pregna-4,7-diene-3,20-dione are not well-characterized, the broader family of pregnane steroids is known to participate in such pathways. The existence of these non-genomic routes highlights the complexity of steroid signaling, where a single ligand could potentially trigger both immediate and long-term cellular changes. mdpi.com

Cellular and Subcellular Effects of Pregnane-Diene Compounds

The biological activities of pregnane-diene compounds extend to influencing various cellular and subcellular processes, including cell viability, motility, and inflammatory responses. For instance, a marine-derived steroid with a pregna-4,6-diene-3,12-dione moiety, 3,12-Dioxochola-4,6-dien-24-oic acid, has been shown to enhance cell migration in fibroblast and keratinocyte cell lines without causing significant cytotoxicity. mdpi.com This suggests a role in promoting tissue repair and re-epithelialization. mdpi.com

Furthermore, other related diene compounds have demonstrated anti-inflammatory and antiproliferative activities. scispace.comresearchgate.net The structural features of these molecules, such as the position of double bonds and ketone groups, are critical to their biological function. vulcanchem.com At a subcellular level, some steroid derivatives can impact mitochondrial function, leading to changes in cellular energy levels and potentially inducing apoptosis in cancer cells. sci-hub.se The cytotoxic effects of certain diene compounds are being explored for their potential in cancer therapy, where they may act by damaging cell membranes through processes like lipid peroxidation. nih.gov

Table 2: Investigated Biological Activities of Pregnane-Diene Analogs

| Compound Class/Example | Investigated Effect | Cellular/Subcellular Target/Mechanism |

|---|---|---|

| 3,12-Dioxochola-4,6-dien-24-oic acid | Enhanced cell migration | Promotes wound healing and tissue repair. mdpi.com |

| Furanodiene (a sesquiterpene diene) | Apoptosis in cancer cells | Reduced mitochondrial function and decreased ATP levels. sci-hub.se |

| Diterpenes (containing diene structures) | Anti-inflammatory, Anticancer | Suppression of nitric oxide (NO), cytotoxicity. researchgate.net |

Modulation of Cellular Proliferation and Differentiation in in vitro Models

The impact of pregnadiene-related compounds on cell growth and specialization has been a key area of study, with notable effects observed in skin cells.

Epidermal Keratinocytes: Research on related steroid compounds has shown effects on keratinocytes, the primary cells of the epidermis. For instance, 3β-hydroxyandrosta-5,7-dien-17β-carboxylic acid, a steroidal 5,7-diene, has been found to inhibit the proliferation of epidermal HaCaT keratinocytes at very low concentrations, with effects seen at doses as low as 10⁻¹¹ M. nih.govmdpi.com This suggests that certain steroid structures can exert potent regulatory effects on the growth of these skin cells.

Melanocytes and Melanoma Cells: The influence of pregnadiene-related compounds extends to melanocytes and their malignant counterparts, melanoma cells. Studies have revealed that these compounds can inhibit the growth of melanoma cells. Specifically, synthetic epimers of pregna-5,7-diene-3β,17α,20-triol have been shown to inhibit melanoma growth in a dose-dependent manner, with some derivatives demonstrating potency equal to or greater than 1,25-dihydroxyvitamin D3, a known inhibitor of melanoma cell proliferation. nih.gov Furthermore, 3β-hydroxyandrosta-5,7-dien-17β-carboxylic acid has been reported to inhibit the proliferation of both normal human epidermal melanocytes and melanoma cell lines. mdpi.com Another study noted that while 7-dehydroprogesterone (7DHP) and its derivative 20-oxopregnacalciferol (B1233314) (pD) inhibited the proliferation of immortalized normal epidermal melanocytes, their effect was less potent compared to other vitamin D analogs. nih.gov

Table 1: Effects of Pregnadiene-Related Compounds on Cellular Proliferation

| Compound | Cell Type | Effect | Reference |

|---|---|---|---|

| Pregna-5,7-diene-3β,17α,20-triol epimers | Human Melanoma Cells | Inhibition of proliferation | nih.gov |

| 3β-Hydroxyandrosta-5,7-dien-17β-carboxylic acid | Epidermal HaCaT Keratinocytes | Inhibition of proliferation | nih.govmdpi.com |

| 3β-Hydroxyandrosta-5,7-dien-17β-carboxylic acid | Normal & Malignant Melanocytes | Inhibition of proliferation | mdpi.com |

| 7-Dehydroprogesterone (7DHP) & 20-oxopregnacalciferol (pD) | Immortalized Normal Epidermal Melanocytes (PIG1) | Inhibition of proliferation | nih.gov |

Impact on Specific Enzyme Systems and Metabolic Fluxes

Pregnadiene derivatives have been identified as modulators of key enzymatic pathways, including those involved in fungal survival and steroid hormone metabolism.

Ergosterol (B1671047) Synthesis Inhibition: The compound Pregna-4,14-diene-3,20-dione is known to inhibit the growth of fungi by targeting the synthesis of ergosterol, a vital component of fungal cell membranes. biosynth.com Ergosterol is synthesized via a complex pathway, and its disruption leads to increased membrane permeability and ultimately cell lysis. nih.gov The inhibition of ergosterol synthesis is a common mechanism for antifungal drugs, such as azoles, which specifically inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase. nih.govresearchgate.netmdpi.com

Testosterone (B1683101) 17β-dehydrogenase Inhibition: The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a crucial role in the metabolism of steroid hormones by catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. researchgate.netmedchemexpress.comresearchgate.net These enzymes are critical in regulating the levels of active androgens and estrogens. For example, 17β-HSD3 is responsible for the conversion of androstenedione (B190577) to the potent androgen testosterone. medchemexpress.comresearchgate.net While direct inhibition of testosterone 17β-dehydrogenase by Pregna-4,7-diene-3,20-dione has not been specifically reported, the potential for pregnane derivatives to act as inhibitors of this enzyme family is an area of interest for therapeutic development, particularly in hormone-dependent diseases. researchgate.net Research has also characterized a 17α-hydroxysteroid dehydrogenase (17α-HSD) that can catalyze the transformation of 5α-pregnane-3,20-dione. nih.gov

Table 2: Enzyme Inhibition by Pregnadiene-Related Compounds

| Compound/Class | Target Enzyme/Pathway | Biological System | Effect | Reference |

|---|---|---|---|---|

| Pregna-4,14-diene-3,20-dione | Ergosterol Synthesis | Fungi | Inhibition | biosynth.com |

| Pregnane Derivatives (general) | 17β-Hydroxysteroid Dehydrogenases | Human | Potential Inhibition | researchgate.netresearchgate.net |

Neurobiological Interactions and Vomeronasal Organ Activation by Related Pherines

Certain pregnadiene derivatives are classified as pherines, which are synthetic neuroactive steroids that can modulate brain activity and behavior through nasal chemosensory receptors. wikipedia.orgpsychiatryonline.org

Vomeronasal Organ Activation: The compound Pregna-4,20-dien-3,6-dione (PDD) has been identified as a pherine that activates the vomeronasal organ (VNO) in humans. wikipedia.orgresearchgate.net Application of PDD to the male human VNO has been shown to modulate autonomic functions and lower levels of luteinizing hormone and testosterone. wikipedia.orgkungfoomanchu.com This suggests a direct interaction with neuroendocrine pathways. These pherines are thought to act on nasal chemosensory cells, leading to selective modulation of brain regions such as the amygdala and hypothalamus. wikipedia.orgpsychiatryonline.orgllu.edu The proposed mechanism involves the activation of neural circuits that can lead to rapid anxiolytic or antidepressant effects. nih.govcambridge.orgcambridge.org

Table 3: Neurobiological Activity of a Related Pherine

| Compound | Action | Target | Effect in Males | Reference |

|---|---|---|---|---|

| Pregna-4,20-dien-3,6-dione (PDD) | Pherine | Vomeronasal Organ (VNO) | Activation, modulation of autonomic function, decreased LH and testosterone | wikipedia.orgresearchgate.netkungfoomanchu.com |

Future Directions and Emerging Research Paradigms

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

The advent of "omics" technologies, particularly metabolomics, offers an unprecedented opportunity to understand the intricate metabolic fate and effects of Pregna-4,7-diene-3,20-dione. Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites in biological systems, can elucidate the biotransformation pathways of this compound and its analogs. nih.govbiorxiv.orgnih.gov

Researchers are increasingly employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to perform targeted and untargeted metabolomic analyses. nih.govnih.gov These approaches can identify and quantify a wide array of metabolites, providing a detailed snapshot of the metabolic perturbations induced by the administration of pregnane (B1235032) derivatives. For instance, studies on other progestins have successfully used metabolomics to identify key metabolic products and understand their impact on various metabolic pathways, such as amino acid and lipid metabolism. nih.govnih.gov This knowledge is crucial for understanding the complete pharmacological profile of Pregna-4,7-diene-3,20-dione.

Future research will likely focus on integrating metabolomics with other omics data, such as genomics, transcriptomics, and proteomics, to build comprehensive models of the compound's mechanism of action and its systemic effects. This multi-omics approach will be instrumental in identifying potential biomarkers for efficacy and in personalizing therapeutic strategies.

Advanced Computational Approaches for De Novo Design of Pregnane-Diene Analogs

The rational design of novel pregnane-diene analogs with enhanced therapeutic properties and reduced off-target effects is being revolutionized by advanced computational methods. nih.gov De novo design, guided by the three-dimensional structure of target receptors, allows for the creation of new molecules with optimized binding affinities and specificities. nih.govacs.orgacs.org

Structure-based drug design techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes and affinities of newly designed ligands to their protein targets. nih.govnih.gov These computational models can help in prioritizing synthetic efforts towards compounds with the highest potential for desired biological activity. For example, pharmacophore models can be generated based on the structural features of known active compounds to guide the design of new analogs with improved properties. nih.govacs.org

Moreover, machine learning and artificial intelligence are emerging as powerful allies in the quest for novel steroid-based drugs. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds, thereby accelerating the drug discovery pipeline.

Biocatalysis and Synthetic Biology for Sustainable Pregnane-Diene Production

The chemical synthesis of complex steroid molecules like Pregna-4,7-diene-3,20-dione can be lengthy, costly, and environmentally challenging. google.com Biocatalysis and synthetic biology are emerging as green and sustainable alternatives for the production of pregnane-dienes and their derivatives. orientjchem.orgmdpi.comnih.gov

Microorganisms and their enzymes can perform highly specific and efficient chemical transformations on steroid scaffolds, often with high regio- and stereoselectivity that is difficult to achieve through traditional chemical methods. orientjchem.orgrsc.org For instance, microbial hydroxylation is a well-established and industrially important process for producing key steroid intermediates. orientjchem.orgrsc.org Researchers are actively exploring the use of whole-cell biocatalysts and purified enzymes to carry out specific modifications on the pregnane skeleton, leading to the synthesis of novel analogs. mdpi.comnih.gov

Furthermore, the field of synthetic biology is enabling the engineering of microbial cell factories for the de novo biosynthesis of steroids from simple carbon sources. nih.govnih.govnews-medical.netfrontiersin.orgfrontiersin.orgrsc.org By assembling biosynthetic pathways from different organisms into a single host, it is possible to create customized microorganisms capable of producing high-value steroid compounds in a sustainable and cost-effective manner. This approach holds immense promise for the industrial-scale production of Pregna-4,7-diene-3,20-dione and its future analogs.

Exploration of Unconventional Biological Activities and Target Identification

While pregnane derivatives are traditionally associated with hormonal activities, there is a growing interest in exploring their unconventional biological effects and identifying novel molecular targets. nih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com The unique diene structure of Pregna-4,7-diene-3,20-dione may confer upon it a range of pharmacological activities beyond the classical steroid hormone receptors.

Recent studies on other pregnane derivatives have revealed a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, and neuroactive properties. nih.govnih.govresearchgate.net For example, a novel steroidal 5,7-diene derivative has been shown to possess potent anti-proliferative activity in cancer cell lines. nih.gov Similarly, some pregnane derivatives have demonstrated the ability to modulate the activity of enzymes and other non-nuclear receptors. nih.gov

Future research efforts will likely focus on high-throughput screening of Pregna-4,7-diene-3,20-dione and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications. The identification of new protein targets will not only expand the potential uses of this class of compounds but also provide valuable insights into fundamental biological processes.

Q & A

How can researchers confirm the structural identity of Pregna-4,7-diene-3,20-dione using spectroscopic methods?

Answer:

The compound’s structure can be validated via a combination of IR spectroscopy , mass spectrometry (MS) , and nuclear magnetic resonance (NMR) . For IR, key functional groups like the conjugated dienone (C=O and C=C stretching vibrations) should align with reference spectra . High-resolution MS (HRMS) confirms the molecular formula (C₂₁H₂₈O₂, MW 312.45) by matching the exact mass (312.45 g/mol) and isotopic patterns . NMR analysis (¹H and ¹³C) resolves stereochemistry, particularly the 9β,10α configuration, by comparing chemical shifts and coupling constants to published data for related steroids . Discrepancies in stereochemical assignments require X-ray crystallography for resolution.

What advanced strategies are recommended for resolving contradictions in purity assessments between HPLC and mass spectrometry?

Answer:

Conflicting purity data often arise from matrix interferences (e.g., residual solvents) or ion suppression effects in MS. To resolve this:

- Orthogonal methods : Use reversed-phase HPLC with UV detection (λ = 240 nm for dienone absorption) alongside evaporative light scattering detection (ELSD) to confirm purity without ionization bias .

- Spike recovery experiments : Introduce a certified reference standard (e.g., QCC Cat No. QD250412) into the sample to assess recovery rates and validate method accuracy .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products that may co-elute in HPLC but remain undetected in MS .

What safety protocols are critical when handling Pregna-4,7-diene-3,20-dione in laboratory settings?

Answer:

Based on GHS hazard classifications:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H302: harmful if swallowed) .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

- Storage : Keep in airtight containers at -20°C to prevent oxidation or photodegradation .

How can researchers optimize the synthesis of high-purity Pregna-4,7-diene-3,20-dione?

Answer:

Key steps include:

- Starting material selection : Use 9β,10α-pregna-4,6-diene-3,20-dione as a precursor to ensure stereochemical fidelity during diene formation .

- Catalytic dehydrogenation : Employ Pd/C or DDQ (dichlorodicyanoquinone) under inert atmospheres to introduce the 4,7-diene system while minimizing side reactions .

- Purification : Perform flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >99% purity (validated by HPLC) .

What methodologies are effective for impurity profiling of Pregna-4,7-diene-3,20-dione in pharmaceutical intermediates?

Answer:

- HPLC-UV/MS hyphenation : Use a C18 column (5 µm, 250 mm) with acetonitrile/water mobile phase to separate impurities like 6-chloro derivatives or oxidation byproducts .

- Reference standards : Compare retention times and MS/MS fragmentation patterns to certified impurities (e.g., Dydrogesterone Impurity B, CAS 1162-56-7) .

- Quantitative NMR (qNMR) : Quantify low-abundance impurities (e.g., <0.1%) using ¹³C NMR with internal standards like maleic acid .

How does stereochemical configuration (9β,10α vs. 9α,10β) influence the biological activity of Pregna-4,7-diene-3,20-dione?

Answer:

The 9β,10α configuration (as in Dydrogesterone) enhances progesterone receptor binding affinity by aligning the dienone system with hydrophobic pockets in the receptor’s ligand-binding domain . In contrast, the 9α,10β epimer shows reduced activity due to steric clashes. This is validated via:

- Molecular docking simulations : Compare binding energies of stereoisomers using crystal structures of progesterone receptors (PDB: 1SQN) .

- In vitro assays : Measure EC₅₀ values in luciferase-based reporter gene assays for receptor activation .

What are the stability challenges for Pregna-4,7-diene-3,20-dione under varying storage conditions?

Answer:

- Photodegradation : Exposure to UV light induces 4,7-diene isomerization, forming inactive 4,6-diene analogs. Store in amber glass vials .

- Thermal stability : Degrades above 40°C via keto-enol tautomerism. Monitor via DSC (differential scanning calorimetry) to identify melting points and decomposition thresholds .

- Humidity : Hydrolysis of the 20-keto group occurs at >60% RH. Use desiccants (silica gel) in storage containers .

How can researchers validate analytical methods for Pregna-4,7-diene-3,20-dione in compliance with pharmacopeial standards?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Test 50–150% of the target concentration (R² ≥ 0.998) .

- Accuracy : Spike recovery (98–102%) using USP reference standards .

- Precision : ≤2% RSD for intra-day and inter-day replicates .

- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to ensure consistent retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.